
4,8-diaminoquinoline-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4,8-diaminoquinoléine-2-carboxylique est un composé aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leur large éventail d’activités biologiques et d’applications en chimie médicinale. La présence de groupes amino aux positions 4 et 8, ainsi que d’un groupe acide carboxylique en position 2, rend ce composé particulièrement intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4,8-diaminoquinoléine-2-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de Skraup, qui est une méthode classique de synthèse des dérivés de la quinoléine. Cette réaction implique généralement la condensation de dérivés de l’aniline avec du glycérol en présence d’un acide fort, tel que l’acide sulfurique, et d’un agent oxydant, comme le nitrobenzène .
Une autre méthode implique la réduction de l’acide 4,8-dinitroquinoléine-2-carboxylique. Cela peut être réalisé en utilisant des agents réducteurs tels que le chlorure d’étain(II) (SnCl2) dans l’acide chlorhydrique (HCl) pour obtenir le composé diamino souhaité .
Méthodes de production industrielle
La production industrielle de l’acide 4,8-diaminoquinoléine-2-carboxylique utilise souvent des réacteurs discontinus à grande échelle où la réaction de Skraup ou les processus de réduction sont optimisés pour le rendement et la pureté. L’utilisation de la synthèse assistée par micro-ondes a également été explorée pour améliorer les vitesses de réaction et réduire la consommation d’énergie .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4,8-diaminoquinoléine-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés en groupes nitro en utilisant des agents oxydants comme le permanganate de potassium (KMnO4).
Réduction : Les groupes nitro peuvent être réduits à nouveau en groupes amino en utilisant des agents réducteurs tels que SnCl2 dans HCl.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), acide nitrique (HNO3).
Agents réducteurs : Chlorure d’étain(II) (SnCl2), hydrogène gazeux (H2) avec un catalyseur au palladium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle et autres électrophiles.
Principaux produits
Produits d’oxydation : Acide 4,8-dinitroquinoléine-2-carboxylique.
Produits de réduction : Acide 4,8-diaminoquinoléine-2-carboxylique.
Produits de substitution : Divers dérivés de la quinoléine substitués selon l’électrophile utilisé.
Applications de la recherche scientifique
L’acide 4,8-diaminoquinoléine-2-carboxylique a plusieurs applications dans la recherche scientifique :
Biologie : Étudié pour ses interactions avec les macromolécules biologiques, telles que l’ADN et les protéines.
Médecine : Enquête sur son potentiel en tant qu’agent antimicrobien et anticancéreux.
Industrie : Utilisé dans le développement de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
4,8-Diaminoquinoline-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acide 4,8-diaminoquinoléine-2-carboxylique implique son interaction avec diverses cibles moléculaires. Les groupes amino peuvent former des liaisons hydrogène avec les macromolécules biologiques, tandis que le groupe acide carboxylique peut participer à des interactions ioniques. Ces interactions peuvent perturber la fonction normale des protéines et des acides nucléiques, entraînant des effets antimicrobiens et anticancéreux .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4,8-dihydroxyquinoléine-2-carboxylique : Structure similaire mais avec des groupes hydroxyles au lieu de groupes amino.
Acide 8-hydroxyquinoléine-2-carboxylique : Contient un groupe hydroxyle en position 8 et un groupe acide carboxylique en position 2.
Unicité
L’acide 4,8-diaminoquinoléine-2-carboxylique est unique en raison de la présence de deux groupes amino, ce qui améliore sa réactivité et son potentiel de formation de dérivés. Cela en fait un composé précieux pour la synthèse d’une large gamme de molécules biologiquement actives .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4,8-diaminoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,11H2,(H2,12,13)(H,14,15) |
Clé InChI |
JTWVIJPXQLXTLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)N=C(C=C2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
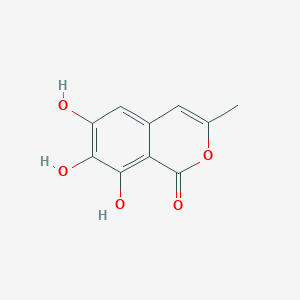
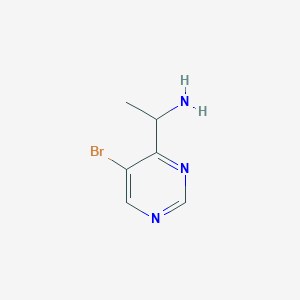
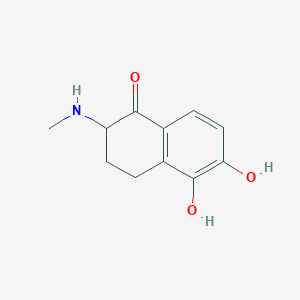
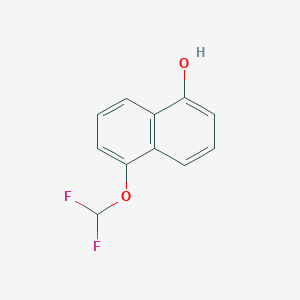
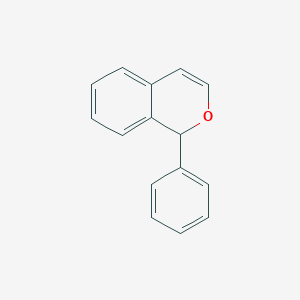



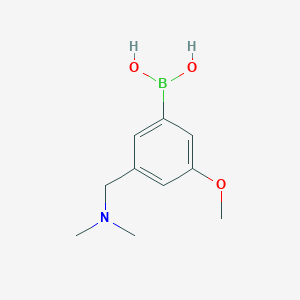
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)


